molecular formula C23H23N3O2S B11599227 (5E)-2-(4-isopropoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 371118-35-3

(5E)-2-(4-isopropoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11599227
CAS No.: 371118-35-3
M. Wt: 405.5 g/mol
InChI Key: QVIXEOFRRBJDDY-DEDYPNTBSA-N
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Description

The compound “(5E)-2-(4-isopropoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a heterocyclic derivative featuring a fused thiazolo-triazolone core. Its structure includes two key substituents:

  • A 4-isopropoxyphenyl group at position 2 of the thiazolo-triazolone ring.
  • A 4-isopropylbenzylidene moiety at position 5, which adopts an (E)-configuration due to steric and electronic preferences .

Properties

CAS No.

371118-35-3

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

(5E)-2-(4-propan-2-yloxyphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H23N3O2S/c1-14(2)17-7-5-16(6-8-17)13-20-22(27)26-23(29-20)24-21(25-26)18-9-11-19(12-10-18)28-15(3)4/h5-15H,1-4H3/b20-13+

InChI Key

QVIXEOFRRBJDDY-DEDYPNTBSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC(C)C)S2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC(C)C)S2

Origin of Product

United States

Biological Activity

The compound (5E)-2-(4-isopropoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo[3,2-b][1,2,4]triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

  • Molecular Formula: C23H23N3O2S
  • SMILES Notation: CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC(C)C)S2

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of thiazolo[3,2-b][1,2,4]triazole derivatives. In particular:

  • Mechanism: The presence of the thiazole and triazole moieties enhances interaction with microbial cell membranes and enzymes.
  • Case Study: A study on related triazole compounds showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could outperform standard antibiotics like ampicillin in some cases .
Compound TypeTarget BacteriaMIC (µg/mL)
Thiazolo-Triazole DerivativeE. coli8
Thiazolo-Triazole DerivativeS. aureus4

Anti-inflammatory Activity

The anti-inflammatory effects of thiazolo[3,2-b][1,2,4]triazoles have been documented through various in vivo and in vitro studies:

  • Mechanism: These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
  • Research Findings: In a study evaluating the anti-inflammatory properties of similar compounds, significant reductions in inflammation markers were observed in animal models .

Antioxidant Activity

Thiazolo[3,2-b][1,2,4]triazole derivatives have also shown promising antioxidant properties:

  • Mechanism: The ability to scavenge free radicals is attributed to the presence of electron-donating groups in their structure.
  • Case Study: Antioxidant assays revealed that these compounds exhibited strong radical scavenging activity comparable to established antioxidants .

Pharmacokinetics and Drug-Likeness

Understanding the pharmacokinetic profile is crucial for assessing the viability of these compounds as therapeutic agents:

  • Lipophilicity: Studies indicate that thiazolo[3,2-b][1,2,4]triazoles possess favorable lipophilicity for gastrointestinal absorption.
  • Drug-Likeness Parameters: The compounds generally score well on drug-likeness assessments based on their ADME (Absorption, Distribution, Metabolism, Excretion) profiles .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential pharmacological activities. Compounds with similar thiazolo-triazole frameworks have been investigated for their ability to act as:

  • Antimicrobial Agents : Research indicates that thiazole derivatives can exhibit significant antibacterial and antifungal properties. The presence of aromatic groups may enhance interaction with biological targets.
  • Anticancer Activity : Studies on related compounds have shown promise in inhibiting cancer cell proliferation. The triazole moiety is often linked to anticancer effects due to its ability to interfere with cellular processes.

Materials Science

The unique properties of (5E)-2-(4-isopropoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one may also lend itself to applications in:

  • Polymer Chemistry : As a building block for synthesizing novel polymers with specific thermal or mechanical properties.
  • Nanotechnology : Investigations into the incorporation of such compounds into nanostructures for drug delivery systems have been proposed.

Agricultural Chemistry

Given the increasing interest in sustainable agriculture, compounds like this compound could be explored for:

  • Pesticidal Properties : Similar thiazole derivatives have been reported to possess herbicidal and insecticidal activities. The modification of substituents may enhance these properties.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituent at Position 2 Substituent at Position 5 Molecular Weight Notable Properties Reference
(5E)-2-(4-isopropoxyphenyl)-5-(4-isopropylbenzylidene)[...]thiazolo-triazol-6(5H)-one (Target) 4-isopropoxyphenyl 4-isopropylbenzylidene ~437.5* High lipophilicity (isopropyl groups)
(5E)-2-(4-methylphenyl)-5-(4-isopropylbenzylidene)[...]thiazolo-triazol-6(5H)-one 4-methylphenyl 4-isopropylbenzylidene ~377.4 Reduced steric bulk
(5E)-2-(4-ethoxyphenyl)-5-(3-methoxybenzylidene)[...]thiazolo-triazol-6(5H)-one 4-ethoxyphenyl 3-methoxybenzylidene 379.4 Enhanced polarity (methoxy group)
(5E)-2-(4-propoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[...]thiazolo-triazol-6(5H)-one 4-propoxyphenyl 3,4,5-trimethoxybenzylidene 453.5 High polarity, potential for H-bonding
(5E)-5-(4-ethylbenzylidene)-2-(4-propoxyphenyl)[...]thiazolo-triazol-6(5H)-one 4-propoxyphenyl 4-ethylbenzylidene 391.5 Moderate lipophilicity

*Calculated based on molecular formula (C23H23N3O3S).

Key Observations:

  • Lipophilicity : The target compound’s 4-isopropoxyphenyl and 4-isopropylbenzylidene substituents confer higher lipophilicity compared to analogs with smaller alkyl (e.g., methyl) or polar groups (e.g., methoxy) .
  • Steric Effects : Bulky substituents like isopropoxy may hinder intermolecular interactions but improve target specificity .

Structural and Crystallographic Comparisons

Table 2: Crystallographic Data for Isostructural Analogs

Compound Crystal System Space Group Conformation Notes Reference
4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... Triclinic P¯1 Planar except for one fluorophenyl group
(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one Not reported Stabilized by H-bonding with methanol

Structural Insights:

  • Planarity : Most thiazolo-triazolone derivatives adopt near-planar conformations, facilitating π-π stacking interactions critical for biological activity .
  • Hydrogen Bonding: Compounds like (5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one form hydrogen bonds with solvents (e.g., methanol), suggesting similar solubility trends for the target compound .

Q & A

Q. What are optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of structurally related thiazolo-triazolones typically involves refluxing precursors in polar aprotic solvents (e.g., DMF or 1,4-dioxane) with acid catalysts. For example, details a protocol where thiosemicarbazide derivatives react with chloroacetic acid and oxo-compounds under reflux (2 hours, acetic acid/DMF mixture), achieving yields via recrystallization. Similarly, highlights the use of piperidine as a catalyst in 1,4-dioxane for cyclocondensation reactions. Key factors affecting yield include:

  • Catalyst choice (e.g., sodium acetate vs. piperidine).
  • Reaction time (2–5 hours, depending on substituent reactivity).
  • Recrystallization solvents (e.g., DMF-ethanol mixtures improve purity ).

Table 1: Representative Yields from Analogous Syntheses

Precursor SystemSolventCatalystYield (%)Reference
Thiosemicarbazide + Oxo-compoundDMF/AcOHSodium acetate65–75
Thiophene derivatives + Aldehydes1,4-DioxanePiperidine60–72

Q. How can structural elucidation be performed to confirm the Z/E configuration of the benzylidene moiety?

Methodological Answer: The benzylidene configuration (Z/E) is critical for bioactivity. Techniques include:

  • ¹H NMR NOE experiments : Spatial proximity of protons on the benzylidene and adjacent rings distinguishes Z (cis) vs. E (trans) configurations.
  • IR spectroscopy : Stretching frequencies of C=N and C=C bonds (e.g., 1600–1650 cm⁻¹ for conjugated systems) .
  • X-ray crystallography : Direct visualization of molecular geometry (see for benzylidene-imidazolinone analogs) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported cytotoxic activities across cell lines?

Methodological Answer: Discrepancies in cytotoxicity data (e.g., vs. 10) may arise from:

  • Cell line variability : For example, HA22T liver cancer cells show higher sensitivity to thiazole derivatives than MCF-7 breast cancer cells due to differential expression of drug transporters .
  • Assay conditions : SRB (sulforhodamine B) assays () vs. MTT assays can yield varying IC₅₀ values due to differences in detection mechanisms.
  • Solvent effects : DMSO concentrations >0.5% may artifactually suppress cell viability .

Table 2: Cytotoxicity Data for Thiazolo-Triazolone Analogs

CompoundCell Line (IC₅₀, μM)AssayReference
Thiazolo-triazolone AHA22T: 12.3; MCF-7: >50SRB
Thiadiazole-triazole BDLD-1: 8.9; WI-38: 32.1MTT

Q. How can molecular docking predict the compound’s mechanism of action against fungal targets?

Methodological Answer: outlines a protocol for docking studies using lanosterol 14α-demethylase (PDB: 3LD6) as a target:

  • Ligand preparation : Optimize the compound’s 3D structure (e.g., Gaussian09 for energy minimization).
  • Grid box setup : Focus on the heme-binding pocket (coordinates: x=40, y=30, z=30).
  • Scoring functions : AutoDock Vina’s affinity scores (kcal/mol) correlate with inhibitory potential. Results from analogous triazole-thiadiazoles show binding affinities of −8.2 to −9.6 kcal/mol, suggesting competitive inhibition .

Q. What experimental designs assess environmental fate and ecotoxicological impacts?

Methodological Answer: proposes a framework for environmental studies:

  • Abiotic transformations : Hydrolysis/photolysis under controlled pH and UV light (e.g., OECD 111).
  • Biotic degradation : Use soil microcosms with LC-MS/MS to track metabolite formation.
  • Ecotoxicity assays : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

Methodological Answer: Divergent results (e.g., vs. 15) may stem from:

  • Strain specificity : Gram-positive bacteria (e.g., S. aureus) are more susceptible to thiazolo-triazolones than Gram-negative strains due to membrane permeability differences.
  • Compound solubility : Poor aqueous solubility (common for lipophilic analogs) reduces bioavailability in broth microdilution assays .
  • Resazurin vs. colony counting : Resazurin assays may overestimate activity due to dye interference with redox-active compounds.

Synthesis Optimization Table

Table 3: Critical Parameters for Scale-Up

ParameterOptimal RangeImpact on Purity
Reflux Temperature80–100°CHigher temps accelerate side reactions
Catalyst Loading5–10 mol%Excess piperidine induces decomposition
Cooling Rate0.5°C/minPrevents amorphous solid formation

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